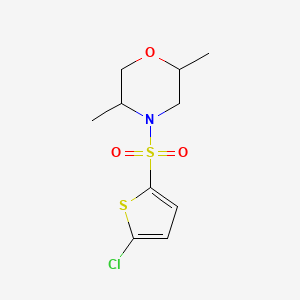
4-(5-Chlorothiophen-2-yl)sulfonyl-2,5-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Chlorothiophen-2-yl)sulfonyl-2,5-dimethylmorpholine, also known as CP-690,550, is a small molecule inhibitor that has been developed as a therapeutic agent for the treatment of autoimmune diseases. This compound has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and multiple sclerosis.
Mechanism of Action
4-(5-Chlorothiophen-2-yl)sulfonyl-2,5-dimethylmorpholine works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines such as interleukin-2, -4, -7, -9, -15, and -21. By blocking the JAK pathway, 4-(5-Chlorothiophen-2-yl)sulfonyl-2,5-dimethylmorpholine prevents the activation of T-cells and B-cells, which are responsible for the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
4-(5-Chlorothiophen-2-yl)sulfonyl-2,5-dimethylmorpholine has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development and progression of autoimmune diseases. It has also been shown to reduce the infiltration of immune cells into inflamed tissues, leading to a reduction in tissue damage and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(5-Chlorothiophen-2-yl)sulfonyl-2,5-dimethylmorpholine in lab experiments include its high selectivity for JAK enzymes and its ability to inhibit multiple cytokines involved in autoimmune diseases. However, its limitations include its potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
For research on 4-(5-Chlorothiophen-2-yl)sulfonyl-2,5-dimethylmorpholine include the development of more selective JAK inhibitors, as well as the investigation of its potential for the treatment of other autoimmune diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in clinical use.
Synthesis Methods
The synthesis of 4-(5-Chlorothiophen-2-yl)sulfonyl-2,5-dimethylmorpholine involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 2,5-dimethylmorpholine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to yield the final compound.
Scientific Research Applications
4-(5-Chlorothiophen-2-yl)sulfonyl-2,5-dimethylmorpholine has been extensively studied in preclinical and clinical trials for its therapeutic potential in the treatment of autoimmune diseases. It has been shown to selectively inhibit the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways of cytokines that play a key role in the development and progression of autoimmune diseases.
properties
IUPAC Name |
4-(5-chlorothiophen-2-yl)sulfonyl-2,5-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO3S2/c1-7-6-15-8(2)5-12(7)17(13,14)10-4-3-9(11)16-10/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQFAFHBPZAUDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)S(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methylsulfonylspiro[2H-indole-3,1'-cyclopropane]](/img/structure/B7563864.png)
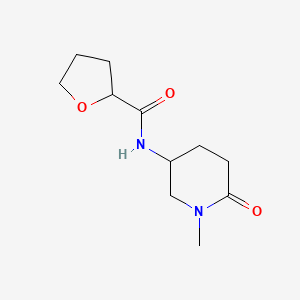
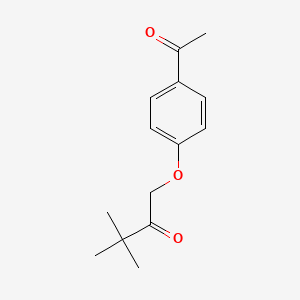
![N-[3-acetyl-4-[(2-methylphenyl)methoxy]phenyl]butanamide](/img/structure/B7563875.png)
![N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide](/img/structure/B7563881.png)
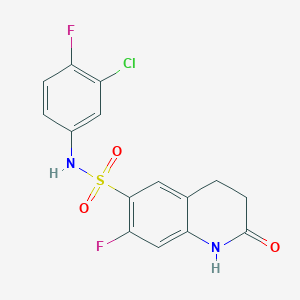
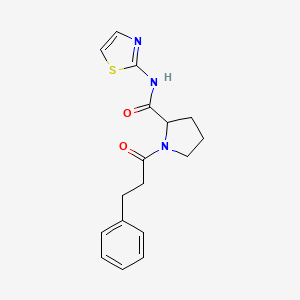
![1-Benzyl-3-[4-[4-[(1-benzyl-2-oxoindol-3-ylidene)amino]-3-methoxyphenyl]-2-methoxyphenyl]iminoindol-2-one](/img/structure/B7563898.png)
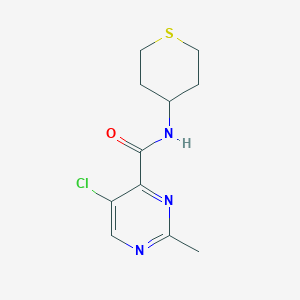
![1-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]piperidine-3-carboxamide](/img/structure/B7563915.png)
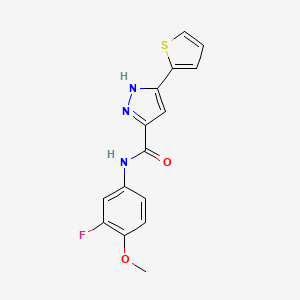
![2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)propanamide](/img/structure/B7563924.png)
![1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B7563930.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(1-methyl-3,4-dihydro-2H-quinolin-7-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7563954.png)